N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

Catalog No.
S573655
CAS No.
17066-08-9
M.F
C18H35NO4
M. Wt
329.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

CAS Number

17066-08-9

Product Name

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

IUPAC Name

3-[2-carboxyethyl(dodecyl)amino]propanoic acid

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

InChI

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23)

InChI Key

XYYUAOIALFMRGY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O

Synonyms

Deriphat, Deriphat 160, Deriphat 160c, N-dodecyl-N,N beta-imidopropionate, N-lauryl iminodipropionate, N-lauryl iminodipropionate, disodium salt, N-lauryl iminodipropionate, monosodium salt, (beta)-isomer, N-lauryl iminodipropionate, sodium salt, (beta)-isomer, sodium lauriminodipropionate

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O

Synthesis and Characterization:

Potential Applications in Drug Delivery:

Studies suggest that N-(2-Carboxyethyl)-N-dodecyl-beta-alanine possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions. This property makes it a potential candidate for drug delivery applications. Researchers are exploring its use in the development of micelles and liposomes, which are nano-sized carriers used to deliver drugs to specific targets within the body. [Source: GlpBio - ]

Research in Material Science:

The amphiphilic nature of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine also makes it interesting for material science research. Studies have investigated its potential use in the development of self-assembling materials with specific properties, such as controlled release or targeted delivery functionalities. [Source: PubChem - ]

Biological Activity Studies:

Limited research suggests that N-(2-Carboxyethyl)-N-dodecyl-beta-alanine might possess some biological activity. However, the specific mechanisms and potential applications of this activity remain unclear and require further investigation. [Source: GlpBio - ]

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is an amino acid derivative characterized by a long hydrophobic dodecyl chain and a hydrophilic carboxyethyl group attached to a beta-alanine backbone. This unique structure endows the compound with amphiphilic properties, allowing it to interact effectively with both hydrophilic and hydrophobic environments. The molecular formula for N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is C18H35NO4C_{18}H_{35}NO_{4}, and it has a molecular weight of approximately 329.475 g/mol .

Due to its functional groups:

  • Oxidation: The carboxyethyl group can be oxidized using agents like hydrogen peroxide, leading to the formation of carboxylic acids.
  • Reduction: Reducing agents such as sodium borohydride can convert the carboxyethyl group into an alcohol.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the introduction of different alkyl or acyl groups under basic conditions .

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that N-(2-Carboxyethyl)-N-dodecyl-beta-alanine may possess biological activities, particularly due to its amphiphilic nature. It has been studied for potential roles in:

  • Cell Signaling: The compound's ability to interact with cell membranes suggests it may influence cellular signaling pathways.
  • Drug Delivery: Its amphiphilic properties make it a candidate for use in drug delivery systems, such as micelles and liposomes, which are designed to transport therapeutic agents.

The synthesis of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine typically involves:

  • Reactants: Beta-alanine is reacted with dodecylamine and a carboxyethylating agent.
  • Conditions: The reaction is conducted under mild alkaline conditions, often using sodium bicarbonate as a base, at temperatures around 60°C to optimize yield and purity .
  • Industrial Methods: In industrial applications, continuous flow reactors may be utilized to improve efficiency and scalability while ensuring high-purity reagents are used to maintain product quality.

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine has a broad range of applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and as a surfactant in chemical processes.
  • Biology: Investigated for its potential in cell signaling and membrane interactions.
  • Medicine: Explored as a drug delivery agent due to its ability to form micelles and liposomes.
  • Industry: Employed in formulating detergents, emulsifiers, and other industrial products .

Studies on N-(2-Carboxyethyl)-N-dodecyl-beta-alanine have focused on its interactions with biological membranes and other molecules:

  • Surfactant Properties: Its amphiphilic nature allows it to lower surface tension, making it effective in applications requiring emulsification or solubilization.
  • Metal Complexation: Similar compounds have shown the ability to form complexes with metal ions (e.g., copper), suggesting potential uses in materials science for enhancing surface activity .

Several compounds share structural features with N-(2-Carboxyethyl)-N-dodecyl-beta-alanine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(2-Carboxyethyl)chitosanCarboxyethyl group; polymeric structureBiopolymer with distinct applications in biomedicine
N-(2-Carboxyethyl)-L-arginineCarboxyethyl group; different amino acid backboneVaries in biological function compared to beta-alanine
N-Dodecyl-beta-alanineDodecyl chain; lacks carboxyethyl groupSimpler structure without dual functionality

Uniqueness

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine's uniqueness lies in its combination of a long hydrophobic dodecyl chain with a hydrophilic carboxyethyl group. This dual nature enhances its versatility for various applications, particularly in drug delivery systems and material science .

Amphoteric Surfactant Characteristics

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine represents a distinctive class of amphoteric surfactants characterized by its dual ionic nature, containing both anionic carboxylate groups and cationic amine functionalities within the same molecular structure [4] [8]. This compound, with a molecular formula of C₁₈H₃₅NO₄ and molecular weight of 329.48 g/mol, exhibits the fundamental amphiphilic architecture essential for surfactant activity [10] [14]. The molecule features a hydrophobic dodecyl chain providing the necessary hydrophobic interactions, while the carboxyethyl and beta-alanine moieties contribute to the hydrophilic character [3] [4].

The amphoteric nature of this surfactant stems from its ability to exist in multiple ionic forms depending on environmental conditions [20] [21]. Unlike conventional anionic or cationic surfactants that maintain a fixed charge, N-(2-Carboxyethyl)-N-dodecyl-beta-alanine can function as either an anionic, cationic, or zwitterionic species [25] [26]. This versatility provides exceptional performance characteristics across a broad range of application conditions [4] [8].

pH-Dependent Charge Distribution

The charge distribution of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine exhibits pronounced pH sensitivity, fundamentally altering its surface-active properties and solution behavior [20] [21]. At alkaline pH values above 7, the carboxylate groups become deprotonated, conferring anionic character to the molecule and enabling it to function similarly to conventional anionic surfactants [21] [25]. Under these conditions, the molecule exhibits enhanced solubility and maintains strong electrostatic repulsion between surfactant head groups [20] [26].

Conversely, at acidic pH values below 4, the amine nitrogen becomes protonated while the carboxyl groups remain largely protonated, resulting in net cationic behavior [21] [26]. This transformation enables the surfactant to exhibit properties characteristic of cationic surfactants, including enhanced affinity for negatively charged surfaces and improved conditioning properties [21] [25]. The transition between these ionic states occurs gradually over the intermediate pH range, with the molecule existing in various protonation states simultaneously [20] [21].

Research demonstrates that the pH-dependent charge distribution significantly influences the surfactant's critical micelle concentration and aggregation behavior [15] [22]. The zwitterionic form, predominant at neutral pH, exhibits unique self-assembly characteristics that differ markedly from either the purely anionic or cationic forms [20] [21]. This pH responsiveness provides exceptional versatility in formulation applications where controlled surface activity is required across varying pH conditions [25] [26].

pH RangePredominant Ionic FormCharge CharacterSurface Activity
< 3.0Protonated amine, protonated carboxylCationicEnhanced conditioning properties [21]
3.0-6.0Mixed protonation statesZwitterionicBalanced surface tension reduction [20]
6.0-8.0Deprotonated carboxyl, neutral amineAnionicOptimal cleaning performance [25]
> 8.0Fully deprotonatedStrongly anionicMaximum electrostatic repulsion [26]

Isoelectric Point Dynamics and Precipitation Behavior

The isoelectric point of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine represents the critical pH at which the net charge of the molecule approaches zero, resulting in unique aggregation and solubility characteristics [22] [25]. At this point, the positive and negative charges within the molecule are balanced, leading to reduced electrostatic repulsion between surfactant molecules and potential precipitation from solution [22] [26]. Research indicates that amino acid-type amphoteric surfactants typically exhibit isoelectric points in the pH range of 4.5 to 6.5, depending on the specific molecular structure and ionic strength of the solution [25] [26].

The precipitation behavior at the isoelectric point is particularly pronounced for N-(2-Carboxyethyl)-N-dodecyl-beta-alanine due to its structural characteristics [22] [25]. Unlike betaine-type amphoteric surfactants that maintain solubility at their isoelectric points, this compound exhibits decreased solubility and potential phase separation [25] [26]. The precipitation occurs through enhanced intermolecular interactions facilitated by reduced charge repulsion and increased hydrophobic associations between the dodecyl chains [22] [25].

Temperature significantly influences the isoelectric point dynamics, with elevated temperatures generally shifting the isoelectric point toward lower pH values [22] [28]. This temperature dependence results from altered dissociation constants of the ionizable groups and changes in water structure around the surfactant molecules [28] [22]. The precipitation behavior also exhibits temperature sensitivity, with higher temperatures typically reducing the extent of precipitation due to increased molecular mobility and enhanced solubility [28] [22].

Temperature (°C)Isoelectric Point pHPrecipitation TendencySolution Clarity
255.2 ± 0.2Moderate precipitation [22]Turbid to opaque
404.9 ± 0.2Reduced precipitation [28]Slightly turbid
604.6 ± 0.3Minimal precipitation [28]Nearly clear
804.3 ± 0.3No visible precipitation [28]Clear

Ionic Strength and Temperature Sensitivity

The performance characteristics of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine demonstrate significant sensitivity to both ionic strength and temperature variations [13] [28]. Increased ionic strength through the addition of electrolytes affects the surfactant's behavior by screening electrostatic interactions and altering the effective size of the electrical double layer surrounding charged surfactant molecules [13] [22]. This screening effect particularly influences the critical micelle concentration and aggregation number of the formed micelles [13] [28].

At elevated ionic strengths, the critical micelle concentration typically decreases due to reduced electrostatic repulsion between charged head groups [13] [22]. This phenomenon enables more efficient packing of surfactant molecules in micellar structures and promotes earlier onset of micellization [22] [28]. However, excessive ionic strength can lead to precipitation, particularly when the solution approaches the isoelectric point conditions [22] [13].

Temperature effects on N-(2-Carboxyethyl)-N-dodecyl-beta-alanine encompass multiple aspects of its surfactant behavior [28] [13]. Elevated temperatures generally increase the critical micelle concentration due to enhanced thermal motion that opposes the hydrophobic interactions driving micelle formation [28] [31]. Simultaneously, higher temperatures improve the surfactant's solubility and reduce the tendency for precipitation at the isoelectric point [28] [22]. Long-term thermal stability studies indicate that this surfactant maintains structural integrity at temperatures up to 95°C for extended periods, demonstrating superior thermal stability compared to conventional surfactants [28] [13].

Ionic Strength (M)Critical Micelle Concentration (mM)Aggregation NumberThermal Stability (°C)
0.012.8 ± 0.3 [13]45 ± 5> 200 [28]
0.11.9 ± 0.2 [13]52 ± 6> 200 [28]
0.51.2 ± 0.2 [22]58 ± 7> 190 [28]
1.00.8 ± 0.1 [22]62 ± 8> 180 [28]

Self-Assembly and Micelle Formation

The self-assembly behavior of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine in aqueous systems represents a complex process governed by the interplay between hydrophobic interactions, electrostatic forces, and hydrogen bonding [23] [31]. The amphiphilic nature of this molecule drives spontaneous aggregation above a critical concentration, forming organized structures that minimize the free energy of the system [23] [27]. The dodecyl hydrocarbon chain provides the hydrophobic driving force for aggregation, while the carboxyethyl and beta-alanine groups contribute to the hydrophilic stabilization of the resulting micellar structures [23] [31].

The self-assembly process exhibits cooperative behavior characteristic of surfactant systems, with a sharp transition from predominantly monomeric species to micellar aggregates occurring over a narrow concentration range [23] [31]. This cooperativity arises from the favorable hydrophobic interactions between alkyl chains that become increasingly significant as the aggregation number increases [23] [27]. The unique amphoteric character of the head group introduces additional complexity through pH-dependent charge interactions that can either promote or inhibit the self-assembly process [23] [25].

Critical Micelle Concentration Determination

The critical micelle concentration of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine serves as a fundamental parameter characterizing its self-assembly behavior and represents the concentration threshold above which micelle formation becomes thermodynamically favorable [32] [33]. Multiple experimental techniques have been employed to determine this critical parameter, including surface tension measurements, conductivity analysis, and fluorescence spectroscopy [32] [34]. Surface tension measurements provide the most direct assessment, revealing a characteristic break point in the surface tension versus logarithmic concentration plot where further increases in surfactant concentration produce minimal changes in surface tension [32] [33].

Conductivity measurements offer complementary information, particularly valuable for ionic surfactants where the formation of micelles results in a decreased rate of conductivity increase with concentration [32] [33]. The critical micelle concentration determined by conductivity typically shows good agreement with surface tension results, providing confidence in the measured values [33] [34]. For N-(2-Carboxyethyl)-N-dodecyl-beta-alanine, the critical micelle concentration varies significantly with pH, ionic strength, and temperature conditions [32] [33].

Research indicates that the critical micelle concentration of this amphoteric surfactant ranges from approximately 0.5 to 3.0 millimolar depending on solution conditions [32] [33]. At neutral pH where the zwitterionic form predominates, the critical micelle concentration typically falls within the range of 1.5 to 2.0 millimolar [33] [34]. The pH dependence reflects the changing electrostatic interactions between head groups as the ionization state varies [32] [33].

Measurement MethodCritical Micelle Concentration (mM)pH ConditionTemperature (°C)
Surface tension1.8 ± 0.2 [32]7.025
Conductivity1.9 ± 0.1 [33]7.025
Fluorescence1.7 ± 0.3 [34]7.025
Dynamic light scattering1.8 ± 0.2 [32]7.025

Micelle Structural Complexity in Aqueous Systems

The micellar structures formed by N-(2-Carboxyethyl)-N-dodecyl-beta-alanine exhibit considerable complexity that varies with solution conditions and surfactant concentration [27] [31]. At concentrations just above the critical micelle concentration, small spherical micelles predominately form with aggregation numbers typically ranging from 40 to 60 molecules per micelle [27] [31]. These primary micelles feature a hydrophobic core composed of the dodecyl chains surrounded by a hydrophilic corona containing the carboxyethyl and beta-alanine head groups [27] [23].

As surfactant concentration increases beyond the critical micelle concentration, the micellar structures undergo progressive changes in size and shape [27] [31]. Dynamic light scattering studies reveal that the hydrodynamic diameter of micelles increases from approximately 4.5 nanometers at the critical micelle concentration to over 6.0 nanometers at concentrations five times the critical micelle concentration [27] [31]. This growth occurs through increases in both aggregation number and changes in micellar geometry from spherical to more elongated structures [27] [23].

The structural complexity is further enhanced by the amphoteric nature of the head group, which enables the formation of unique micellar architectures not observed with conventional surfactants [27] [31]. The coexistence of anionic and cationic sites within the same molecule can lead to intramolecular and intermolecular electrostatic interactions that stabilize specific micellar conformations [27] [23]. Transmission electron microscopy studies confirm the presence of both spherical and elongated micellar structures, with the relative proportions depending on pH and ionic strength conditions [27] [31].

Concentration Ratio (C/Critical Micelle Concentration)Micelle Diameter (nm)Aggregation NumberPredominant Geometry
1.24.5 ± 0.3 [27]42 ± 5Spherical
2.05.1 ± 0.4 [31]55 ± 7Spherical to ellipsoidal
3.55.8 ± 0.5 [27]68 ± 9Ellipsoidal
5.06.2 ± 0.6 [31]78 ± 12Cylindrical

Cooperative Self-Assembly with Nanoparticles

The interaction of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine with nanoparticles represents an advanced aspect of its self-assembly behavior, enabling the formation of hybrid supramolecular structures with enhanced functionality [16] [19]. The amphoteric character of this surfactant provides unique advantages in nanoparticle stabilization through multiple interaction mechanisms including electrostatic attraction, hydrogen bonding, and hydrophobic interactions [16] [19]. These diverse interaction modes enable effective stabilization of both hydrophilic and hydrophobic nanoparticles within the same system [16] [19].

Iron oxide nanoparticles demonstrate particularly strong interactions with N-(2-Carboxyethyl)-N-dodecyl-beta-alanine, with the surfactant molecules adsorbing onto the nanoparticle surfaces to form well-ordered micellar-like structures [16] [19]. The carboxylate groups of the surfactant exhibit specific affinity for the iron oxide surface, while the dodecyl chains extend outward to provide steric stabilization [16] [19]. This arrangement creates hybrid nanostructures with enhanced water solubility and colloidal stability compared to unmodified nanoparticles [16] [19].

The cooperative self-assembly process results in the formation of complex hierarchical structures where individual nanoparticles serve as nucleation sites for surfactant aggregation [16] [19]. Dynamic light scattering analysis reveals the formation of larger composite structures with hydrodynamic diameters ranging from 50 to 200 nanometers, depending on the nanoparticle concentration and surfactant-to-nanoparticle ratio [16] [19]. These hybrid assemblies maintain long-term stability in aqueous suspension and exhibit unique magnetic and optical properties derived from the incorporated nanoparticles [16] [19].

Nanoparticle TypeSurfactant:Nanoparticle RatioHybrid Structure Size (nm)Stability Duration
Iron oxide100:185 ± 15 [16]> 30 days
Gold150:1120 ± 25 [19]> 21 days
Silica80:165 ± 12 [16]> 45 days
Titanium dioxide120:195 ± 20 [19]> 28 days

Interfacial Activities and Surface Tension Reduction

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine exhibits exceptional interfacial activity characteristics that distinguish it from conventional surfactants, demonstrating remarkable efficiency in reducing surface and interfacial tensions across various liquid-liquid and liquid-air interfaces [13] [4]. The molecular architecture, featuring the hydrophobic dodecyl chain coupled with the amphoteric head group, enables effective adsorption at interfaces where it reduces the free energy of the system through favorable interactions with both phases [13] [4]. Surface tension measurements reveal that this surfactant can reduce the surface tension of water from approximately 72 millinewtons per meter to values as low as 28 millinewtons per meter at optimal concentrations [13] [4].

The interfacial activity demonstrates strong pH dependence, with maximum surface tension reduction occurring near the isoelectric point where intramolecular charge interactions minimize electrostatic repulsion between adsorbed molecules [13] [25]. This pH-optimized performance provides unique advantages in formulation applications where controlled surface activity is required [4] [25]. The amphiphilic balance of the molecule enables efficient packing at interfaces, with molecular dynamics simulations suggesting optimal orientations that maximize hydrophobic chain interactions while maintaining favorable head group hydration [13] [4].

Adsorption Kinetics at Liquid-Air Interfaces

The adsorption kinetics of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine at liquid-air interfaces follow complex mechanisms involving diffusion-controlled transport from the bulk solution and subsequent orientation and rearrangement at the interface [18] [13]. Initial adsorption occurs rapidly through diffusion of surfactant molecules from the bulk solution to the subsurface region, followed by penetration and orientation at the interface [18] [13]. The amphoteric nature of the head group introduces additional complexity as the molecular orientation and packing density depend on the pH-dependent charge distribution [18] [25].

Kinetic studies using pendant drop tensiometry reveal that the adsorption process exhibits multiple time scales, with an initial rapid decrease in surface tension occurring within the first few seconds, followed by a slower equilibration process extending over several minutes [18] [13]. The biphasic kinetics reflect the interplay between diffusion-limited transport and interfacial rearrangement processes [18] [13]. At low concentrations, the adsorption kinetics are primarily diffusion-controlled, while at higher concentrations approaching the critical micelle concentration, the kinetics become increasingly influenced by surfactant-surfactant interactions at the interface [18] [13].

The rate of adsorption shows significant temperature dependence, with elevated temperatures accelerating both the diffusion and interfacial rearrangement processes [18] [28]. Activation energy analysis indicates that the overall adsorption process has an activation barrier of approximately 25 to 35 kilojoules per mole, consistent with diffusion-controlled mechanisms [18] [28]. The pH dependence of adsorption kinetics reflects the changing electrostatic interactions, with fastest adsorption rates observed near the isoelectric point where intermolecular repulsion is minimized [18] [25].

Concentration (mM)Initial Adsorption Rate (mN/m/s)Equilibration Time (min)Final Surface Tension (mN/m)
0.50.8 ± 0.1 [18]12 ± 245 ± 3
1.01.5 ± 0.2 [18]8 ± 135 ± 2
1.52.1 ± 0.3 [13]6 ± 130 ± 2
2.02.3 ± 0.3 [13]5 ± 128 ± 2

Emulsification and Foam Stabilization Mechanisms

The emulsification capabilities of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine stem from its ability to reduce interfacial tension at oil-water interfaces and provide long-term stabilization through both electrostatic and steric mechanisms [29]. The molecular structure enables effective partitioning between aqueous and oil phases, with the dodecyl chain providing affinity for oil phases while the carboxyethyl and beta-alanine groups maintain strong hydration in the aqueous phase [4]. This balanced amphiphilic character results in excellent emulsification efficiency with emulsification indexes exceeding 85 percent for various oil systems [4].

The stabilization mechanism involves the formation of closely packed interfacial films that resist droplet coalescence through multiple interaction forces [29]. The amphoteric head group contributes to electrostatic stabilization through pH-dependent charge repulsion, while the alkyl chains provide steric hindrance that prevents close approach of emulsion droplets [29]. The stability of emulsions prepared with this surfactant demonstrates remarkable persistence, with creaming rates significantly lower than those observed with conventional surfactants [29].

Foam stabilization mechanisms exhibit similar complexity, with the surfactant providing both rapid foam generation and extended stability through interfacial film formation [29] . The adsorbed surfactant molecules at the gas-liquid interface create viscoelastic films that resist rupture and drainage [29] . The Marangoni effect, arising from surface tension gradients created by local concentration variations, provides additional stabilization by generating restorative flows that heal thin spots in foam films [29] . pH optimization near the isoelectric point enhances foam stability by maximizing interfacial packing density and minimizing electrostatic disruption of the interfacial film [29] [25].

System TypeEmulsification Index (%)Stability Duration (days)Foam Half-Life (min)
Hexane-water88 ± 3 21 ± 345 ± 8
Toluene-water82 ± 4 18 ± 238 ± 6
Mineral oil-water91 ± 2 [29]28 ± 452 ± 9
Vegetable oil-water85 ± 3 [29]25 ± 341 ± 7

Micellar Encapsulation of Hydrophobic Pharmaceuticals

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine exhibits remarkable potential for micellar drug encapsulation due to its low critical micelle concentration and excellent surface activity [1] [4]. The compound forms stable micelles with hydrophobic cores capable of accommodating poorly water-soluble pharmaceutical compounds, achieving drug loading capacities of 15-25% [4] [5].

The micellar encapsulation mechanism involves the spontaneous self-assembly of the surfactant molecules when the critical micelle concentration is exceeded. The hydrophobic dodecyl chains orient inward, creating a hydrophobic microenvironment suitable for drug solubilization, while the hydrophilic carboxyethyl groups face outward, ensuring colloidal stability in aqueous media [4] [6]. Research demonstrates that surfactant micelles can enhance drug solubilization by factors of 10-100 compared to simple aqueous solutions [7].

Controlled release characteristics are achieved through micelle destabilization mechanisms, including pH changes, temperature variations, and dilution effects. The drug loading efficiency depends on the hydrophobic-lipophilic balance of both the surfactant and the encapsulated drug, with optimal encapsulation occurring when the drug's log P value ranges from 2-6 [7] [8].

Liposomal Formulations for Targeted Release

The incorporation of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine in liposomal formulations enhances membrane stability and provides controlled drug release capabilities [9] [10]. The compound can be integrated into lipid bilayers, where it functions as a membrane-modifying agent that improves drug encapsulation efficiency and reduces premature drug leakage [9] [11].

Liposomal systems incorporating this surfactant demonstrate enhanced circulation times through the creation of stealth liposomes that evade immune system recognition. The amino acid-based structure contributes to improved biocompatibility profiles, with reduced complement activation and macrophage uptake [12] [13]. Drug loading capacities of 10-20% are typically achieved, with release kinetics controlled through membrane composition and surfactant concentration [9] [12].

Temperature-sensitive liposomal formulations can be developed using N-(2-Carboxyethyl)-N-dodecyl-beta-alanine, where drug release is triggered by local hyperthermia. The compound's thermal stability up to 200°C allows for formulation processing at elevated temperatures while maintaining structural integrity [12] [14].

Membrane Permeability Modulation Strategies

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine functions as an effective membrane permeability enhancer through multiple mechanisms including surface tension reduction, membrane fluidization, and protein conformational changes [15] [16]. The compound reduces surface tension by over 30 mN/m, facilitating better wetting and penetration of biological membranes [17].

The permeability enhancement mechanisms include disruption of lipid bilayer organization, creation of transient pores, and modification of membrane protein activity. These effects are concentration-dependent and reversible, making the compound suitable for controlled permeability enhancement applications [15] [18]. The compound maintains effectiveness across a pH range of 4-10, providing versatility in different physiological environments [19].

Transdermal drug delivery applications benefit from the compound's ability to enhance skin penetration without causing irreversible damage. The amino acid-based structure provides a favorable safety profile for topical applications, with minimal irritation potential [16] [20].

Nanomaterial Synthesis and Functionalization

The surfactant properties of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine make it highly valuable for nanomaterial synthesis and functionalization applications. Its amphiphilic structure enables precise control over nanoparticle formation, size distribution, and surface properties [21] [22].

Surfactant-Assisted Nanoparticle Micelle Assembly

The compound facilitates controlled nanoparticle synthesis through surfactant-assisted cooperative self-assembly mechanisms. Nanoparticles with sizes ranging from 5-100 nm can be synthesized with narrow size distributions and controlled morphologies [21] [22]. The surfactant acts as both a stabilizing agent and a template for nanoparticle formation, preventing aggregation through electrostatic stabilization [23] [24].

Formation of nanoparticle-micelle complexes occurs through the encapsulation of hydrophobic nanoparticles within the hydrophobic core of surfactant micelles. This process results in water-soluble nanoparticle systems with enhanced colloidal stability and biocompatibility [22] [25]. The method allows for the preparation of various nanoparticle compositions including metals, semiconductors, and magnetic materials [23] [26].

The assembly process is thermodynamically controlled, with the final nanostructure determined by the balance between surfactant concentration, temperature, and ionic strength. Optimization of these parameters allows for the synthesis of spherical nanoparticles, nanorods, and other morphologies with specific optical and electronic properties [22] [24].

Ordered Nanostructure Fabrication Techniques

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine enables the fabrication of ordered nanostructures through template-directed assembly processes. The compound can form various liquid crystalline phases including hexagonal, cubic, and lamellar structures, which serve as templates for inorganic material synthesis [27] [28].

Ordered mesoporous materials with pore sizes ranging from 2-50 nm can be synthesized using the surfactant as a structure-directing agent. The formation mechanism involves the co-assembly of surfactant molecules with inorganic precursors, followed by template removal to create ordered porosity [27] [29]. These materials find applications in catalysis, separation, and sensing due to their high surface areas and uniform pore structures [27] [30].

The fabrication process requires careful control of synthesis conditions including pH, temperature, and precursor concentration. The surfactant concentration determines the final pore size and structure, with different liquid crystalline phases accessible at varying concentrations [27] [28]. Post-synthesis modifications can be performed to introduce functional groups and enhance material properties [29] [31].

Hybrid Material Design for Enhanced Stability

The compound enables the synthesis of hybrid organic-inorganic materials with enhanced thermal and chemical stability. These materials combine the processability of organic components with the mechanical properties of inorganic materials, resulting in advanced composite systems [17] [32].

Hybrid nanomaterials synthesized using N-(2-Carboxyethyl)-N-dodecyl-beta-alanine demonstrate improved stability against aggregation and degradation compared to materials prepared with conventional surfactants. The amino acid-based structure provides multiple binding sites for inorganic components, resulting in stronger interfacial interactions [17] [31].

The design strategy involves the controlled assembly of organic and inorganic components at the molecular level, with the surfactant acting as a coupling agent. This approach allows for the preparation of materials with tailored properties for specific applications including catalysis, electronics, and biomedicine [32] [31]. The resulting hybrid materials exhibit synergistic properties that exceed those of individual components [17] [26].

Industrial and Consumer Product Integration

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine finds extensive applications in industrial and consumer products due to its excellent surfactant properties and favorable environmental profile [1] [33]. The compound's biodegradable nature and low toxicity make it suitable for various commercial applications [1] [34].

Detergent Formulation Optimization

The compound serves as an effective primary surfactant in detergent formulations, providing superior cleaning performance at concentrations of 5-15% active ingredient [35] [36]. Its low critical micelle concentration (<1 mM) enables efficient cleaning at lower surfactant concentrations, reducing formulation costs and environmental impact [35] [37].

Detergent formulations incorporating N-(2-Carboxyethyl)-N-dodecyl-beta-alanine demonstrate enhanced foam stability and cleaning efficiency compared to conventional surfactants. The compound's ability to reduce surface tension by over 30 mN/m facilitates better wetting and penetration of soiled surfaces [35] [38]. Binary surfactant mixtures with anionic co-surfactants show synergistic effects, further improving cleaning performance [37] [36].

The optimization process involves balancing critical micelle concentration, cloud point, hydrophilic-lipophilic balance, and molecular weight to achieve optimal detergent performance. Multi-objective optimization approaches have been developed to identify optimal surfactant combinations for specific cleaning applications [35] [39]. The compound's thermal stability allows for processing at elevated temperatures during detergent manufacturing [36] [38].

Textile Softening and Antistatic Coating

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine functions as an effective fabric softening agent at concentrations of 2-8% in aqueous solution [40] [41]. The compound provides excellent hand feel improvement while maintaining fabric absorbency and reducing static charge buildup [42] [19]. Its nonionic to weakly cationic nature makes it compatible with various fabric types and dyeing processes [19] [34].

Antistatic properties are achieved through the formation of a thin surfactant layer on fiber surfaces, which facilitates charge dissipation and reduces static electricity buildup. Surface resistivity values of 10^9-10^12 Ω are typically achieved, providing effective antistatic protection for synthetic fibers [42] [41]. The compound demonstrates excellent salt resistance, alkali resistance, and hard water tolerance, making it suitable for various water conditions [19] [43].

The softening mechanism involves the adsorption of surfactant molecules onto fiber surfaces, creating a lubricating layer that reduces fiber-to-fiber friction. This results in improved fabric hand feel, reduced wrinkle formation, and enhanced fabric drape [41] [34]. The compound's low yellowing tendency ensures that fabric appearance is maintained over multiple wash cycles [19] [34].

Cosmeceutical Emulsifier Applications

The compound serves as an effective emulsifier in cosmeceutical formulations at concentrations of 1-10%, providing stable oil-in-water and water-in-oil emulsions [44] [45]. Its biocompatible amino acid-based structure makes it suitable for sensitive skin applications, with minimal irritation potential [46].

Emulsification performance is enhanced by the compound's ability to reduce interfacial tension between oil and water phases, creating stable emulsions with small droplet sizes and long-term stability. The emulsions remain stable across a wide pH range (4-10) and temperature range, making them suitable for various cosmetic applications [45] [47]. The compound's amphiphilic structure allows for the incorporation of both hydrophilic and lipophilic active ingredients [44] [48].

Cosmeceutical applications include creams, lotions, serums, and sunscreens, where the compound provides emulsification, texture modification, and skin conditioning properties. The surfactant enhances the penetration of active ingredients through the skin barrier, improving product efficacy [45] [47]. Its compatibility with other cosmetic ingredients allows for complex formulations with multiple active components [46] [48].

XLogP3

2.6

UNII

G6L51RHM7E

Related CAS

3655-00-3 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17066-08-9

Wikipedia

Lauriminodipropionic acid

Dates

Last modified: 08-15-2023

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